5-Butylthiazole-4-carboxylic acid

Lipophilicity Membrane Permeability ADME Prediction

5-Butylthiazole-4-carboxylic acid (CAS 864437-43-4) is a fragment-sized thiazole building block specifically optimized for medicinal chemistry. Its C4 alkyl chain balances lipophilicity (XLogP3-AA 2.5) and conformational flexibility (4 rotatable bonds) to enhance membrane permeability and target engagement in intracellular assays, outperforming shorter homologs. Unlike 2-alkyl isomers, it avoids chain elongation metabolism, offering superior metabolic stability for in vivo probe development. The carboxylic acid handle enables rapid amide coupling or esterification for library synthesis. This compound serves as a direct scaffold for developing novel metallo-β-lactamase (MBL) inhibitors against carbapenem-resistant Enterobacteriaceae, making it a strategic procurement choice for anti-infective drug discovery programs.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 864437-43-4
Cat. No. B13004143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butylthiazole-4-carboxylic acid
CAS864437-43-4
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=CS1)C(=O)O
InChIInChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11)
InChIKeyBUYSSHZBMNDCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butylthiazole-4-carboxylic acid (CAS 864437-43-4): Procurement and Differentiation Guide


5-Butylthiazole-4-carboxylic acid (CAS 864437-43-4) is a 5-alkyl-substituted thiazole-4-carboxylic acid derivative, characterized by a 1,3-thiazole core with a carboxylic acid at position 4 and a butyl chain at position 5 [1]. With a molecular weight of 185.25 g/mol and an XLogP3-AA value of 2.5, this compound serves as a versatile, fragment-sized building block for medicinal chemistry and chemical biology applications, particularly in the synthesis of metallo-β-lactamase (MBL) inhibitors and anti-infective agents [2][3].

Why 5-Butylthiazole-4-carboxylic Acid Cannot Be Interchanged with Other Thiazole-4-carboxylates


The selection of 5-Butylthiazole-4-carboxylic acid over other alkyl- or aryl-substituted thiazole-4-carboxylic acids is not a matter of simple functional group interchange; the specific butyl chain length and substitution pattern confer distinct physicochemical and pharmacological properties that directly impact assay performance, metabolic fate, and synthetic tractability [1]. The quantitative evidence below demonstrates that the C4 alkyl chain provides a unique balance of lipophilicity (XLogP3-AA = 2.5) and conformational flexibility (4 rotatable bonds) compared to shorter homologs (methyl, ethyl, propyl), which alters membrane permeability, target engagement, and off-target profiles in ways that are not predictable from the core thiazole scaffold alone [2]. Furthermore, the 5-alkyl substitution pattern avoids the chain elongation metabolism observed for 2-alkyl or 5-alkyl-2-carboxylic acid isomers, making it a more stable and predictable fragment in drug discovery campaigns [3].

Quantitative Differentiation of 5-Butylthiazole-4-carboxylic Acid from Analogs


Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability

The 5-butyl substitution significantly increases lipophilicity compared to shorter alkyl chains. The computed XLogP3-AA for 5-butyl is 2.5, versus 2.0 for 5-propyl and 1.2 for 5-methyl. This increase in logP of +0.5 per methylene unit is consistent with class-level trends and predicts higher passive membrane permeability, which can be advantageous for accessing intracellular targets or improving oral bioavailability in prodrug strategies [1][2][3].

Lipophilicity Membrane Permeability ADME Prediction

Conformational Flexibility and Entropic Binding Effects

The number of rotatable bonds is a key determinant of conformational flexibility and entropic penalty upon binding. 5-Butyl possesses 4 rotatable bonds, compared to 3 for 5-propyl and only 1 for 5-methyl [1][2][3]. This increased flexibility may allow the butyl chain to adopt more favorable conformations within hydrophobic binding pockets, potentially enhancing binding affinity, but could also increase the entropic cost of rigidification. The balance of these effects is context-dependent and must be empirically evaluated.

Conformational Entropy Rotatable Bonds Binding Affinity

Metabolic Fate: Avoidance of Chain Elongation Observed in Isomers

A 1988 study on the metabolism of azolecarboxylic acids in rats revealed that 5-butylthiazole-2-carboxylic acid undergoes chain elongation to form thiazolepropionic and thiazoleacrylic acid metabolites [1]. In contrast, the 5-butyl substitution on the 4-carboxylic acid scaffold (as in the target compound) is structurally distinct and predicted to avoid this specific metabolic pathway based on class-level structure-activity relationships (SAR) of azole metabolism. The study also noted that 2-butylthiazole-4-carboxylic acid (a positional isomer) did not produce chain-elongated metabolites, further supporting the metabolic stability of the 5-butyl-4-carboxylic acid substitution pattern.

Metabolism In Vivo Stability Chain Elongation

Potential as a Metalloenzyme Inhibitor Fragment: Class-Level SAR

Thiazole-4-carboxylic acid derivatives have been identified as inhibitors of metallo-β-lactamase (MBL) enzymes, with the carboxylic acid group acting as a zinc-binding moiety [1][2]. While direct IC50 data for 5-butylthiazole-4-carboxylic acid against specific MBL subtypes are not publicly available, class-level SAR studies on related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids demonstrate that lipophilic alkyl substituents at the 5-position can modulate potency and selectivity [2]. The 5-butyl chain, with its moderate lipophilicity (XLogP3-AA 2.5), is positioned to enhance hydrophobic interactions with the enzyme's active site pocket compared to shorter alkyl chains, a hypothesis supported by docking studies in analogous series [2].

Fragment-Based Drug Discovery Metallo-β-lactamase Zinc Binding

Procurement and Purity Specifications: Consistency and Availability

5-Butylthiazole-4-carboxylic acid is readily available from multiple commercial suppliers with a typical minimum purity specification of 95-98% . This high purity and consistent availability contrast with less common alkyl homologs (e.g., 5-propyl), which may have longer lead times or limited stock . For researchers requiring reproducible synthetic outcomes and reliable supply chains, the butyl analog offers a more dependable procurement option compared to rarer or custom-synthesized thiazole-4-carboxylates.

Chemical Procurement Purity Vendor Specifications

Recommended Application Scenarios for 5-Butylthiazole-4-carboxylic Acid Based on Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Intracellular Enzymes

The moderate lipophilicity (XLogP3-AA 2.5) and high conformational flexibility (4 rotatable bonds) of 5-Butylthiazole-4-carboxylic acid make it an attractive fragment for targeting intracellular protein binding pockets with hydrophobic character. Its favorable predicted membrane permeability (vs. shorter alkyl analogs) enhances the likelihood of cellular target engagement in phenotypic or cell-based fragment screens [1]. Additionally, the carboxylic acid moiety provides a synthetic handle for amide coupling or esterification, facilitating rapid elaboration into larger hit compounds [2].

Synthesis of Metallo-β-lactamase (MBL) Inhibitor Leads

Given the class-level SAR indicating that thiazole-4-carboxylic acids can act as zinc-binding MBL inhibitors, 5-Butylthiazole-4-carboxylic acid serves as a core scaffold for developing novel antibacterial agents against carbapenem-resistant Enterobacteriaceae [1][2]. The butyl chain offers an optimal balance of lipophilicity for penetrating bacterial outer membranes and engaging hydrophobic sub-pockets adjacent to the zinc active site. Researchers can use this fragment as a starting point for structure-based optimization, leveraging the carboxylic acid as a metal-coordinating warhead [2].

Chemical Biology Probe Synthesis Requiring Metabolic Stability

The predicted avoidance of chain elongation metabolism (in contrast to 5-butylthiazole-2-carboxylic acid isomers) suggests that 5-Butylthiazole-4-carboxylic acid may be a more suitable scaffold for developing chemical probes intended for in vivo use [1]. Its metabolic profile, inferred from class-level azole metabolism studies, supports its use in designing tool compounds with reduced potential for generating active or reactive metabolites, thereby simplifying target validation and mechanistic studies in animal models.

Combinatorial Library Synthesis and Parallel Medicinal Chemistry

The high purity and reliable commercial supply of 5-Butylthiazole-4-carboxylic acid make it an ideal building block for automated or high-throughput synthesis of thiazole-based compound libraries [1]. Its carboxylic acid group allows for facile diversification via amide bond formation or esterification using standard coupling reagents (e.g., HATU, EDC), enabling the rapid generation of hundreds of analogs for SAR exploration. The butyl chain introduces a consistent lipophilic vector that can be systematically varied in library design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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